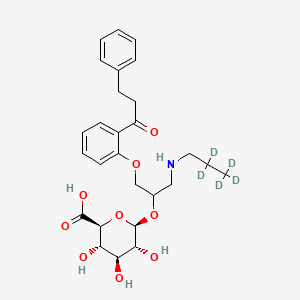

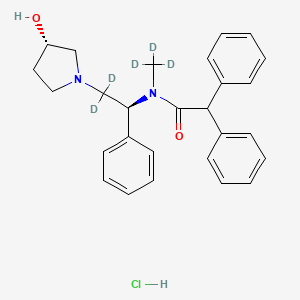

Propafenone beta-D-glucuronide-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La propafenone est un médicament antiarythmique de classe 1c principalement utilisé pour traiter les affections associées aux battements cardiaques rapides, telles que les arythmies auriculaires et ventriculaires . Elle est connue pour sa capacité à ralentir l'afflux d'ions sodium dans les cellules musculaires cardiaques, diminuant ainsi l'excitabilité de ces cellules . La propafenone est commercialisée sous diverses marques, notamment Rythmol et Rytmonorm .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La propafenone peut être synthétisée par un processus en plusieurs étapes. Une méthode courante implique la réaction de la 2-hydroxy-oméga-phénylpropiophénone (sous forme de sel de sodium) avec le 1-chloro-2,3-époxypropane. Le composé résultant, la 2-(2',3'-époxypropyl)-oméga-phénylpropiophénone, est ensuite mis à réagir avec la n-propylamine pour produire la propafenone .

Méthodes de production industrielle : En milieu industriel, le chlorhydrate de propafenone peut être préparé en utilisant une technologie de libération prolongée de gel hydrophile. Cette méthode implique l'utilisation d'amidon de polymère, de méthylcellulose, de méthylcellulose de sodium, d'hydroxypropylméthylcellulose et de polyéthylène glycol pour contrôler la vitesse de libération du chlorhydrate de propafenone, maintenant des niveaux stables de concentration sanguine pendant une durée allant jusqu'à 12 heures .

Analyse Des Réactions Chimiques

Types de réactions : La propafenone subit diverses réactions chimiques, notamment :

Oxydation : La propafenone peut être oxydée pour former des métabolites.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs spécifiques.

Substitution : La propafenone peut subir des réactions de substitution, en particulier impliquant ses noyaux aromatiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Substitution : Les conditions des réactions de substitution impliquent souvent des catalyseurs et des solvants spécifiques pour faciliter la réaction.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la propafenone, qui peuvent avoir des propriétés pharmacologiques différentes.

4. Applications de la recherche scientifique

La propafenone a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans les études portant sur les agents antiarythmiques et leurs propriétés chimiques.

Biologie : La recherche sur la propafenone comprend ses effets sur les canaux ioniques et l'excitabilité cellulaire.

5. Mécanisme d'action

La propafenone exerce ses effets en inhibant les canaux sodiques, ce qui restreint l'entrée des ions sodium dans les cellules cardiaques. Cette action réduit l'excitabilité des cellules et contribue à stabiliser les membranes myocardiques . La propafenone a également une activité bêtabloquante, ce qui peut provoquer une bradycardie et un bronchospasme . Le composé est plus sélectif pour les cellules ayant un taux d'excitabilité élevé, mais il affecte également les cellules normales dans une moindre mesure .

Composés similaires :

Flécaïnide : Un autre agent antiarythmique de classe 1c présentant des propriétés similaires à celles de la propafenone.

Métoprolol : Un bêtabloquant sélectif utilisé pour des affections cardiaques similaires.

Xarelto (Rivaroxaban) : Un anticoagulant utilisé pour prévenir la formation de caillots sanguins dans des affections telles que la fibrillation auriculaire.

Unicité de la propafenone : La propafenone est unique en ce qu'elle agit à la fois comme un bloqueur des canaux sodiques et un bêtabloquant . Cette combinaison d'activités la rend particulièrement efficace dans le traitement d'un large éventail d'arythmies. De plus, sa capacité à être formulée en préparations à libération prolongée améliore son efficacité thérapeutique et la compliance des patients .

Applications De Recherche Scientifique

Propafenone has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving anti-arrhythmic agents and their chemical properties.

Biology: Research on propafenone includes its effects on ion channels and cellular excitability.

Mécanisme D'action

Propafenone exerts its effects by inhibiting sodium channels, which restricts the entry of sodium ions into cardiac cells. This action reduces the excitability of the cells and helps to stabilize the myocardial membranes . Propafenone also has beta-adrenergic blocking activity, which can cause bradycardia and bronchospasm . The compound is more selective for cells with a high rate of excitability but also affects normal cells to a lesser extent .

Comparaison Avec Des Composés Similaires

Flecainide: Another class 1c anti-arrhythmic agent with similar properties to propafenone.

Metoprolol: A selective beta-blocker used for similar cardiac conditions.

Xarelto (Rivaroxaban): An anticoagulant used for preventing blood clots in conditions like atrial fibrillation.

Uniqueness of Propafenone: Propafenone is unique in its dual action as both a sodium channel blocker and a beta-adrenergic blocker . This combination of activities makes it particularly effective in treating a wide range of arrhythmias. Additionally, its ability to be formulated into sustained-release preparations enhances its therapeutic efficacy and patient compliance .

Propriétés

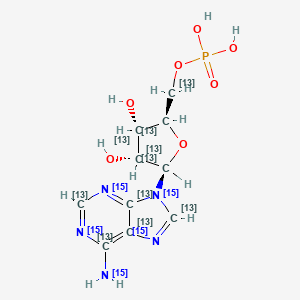

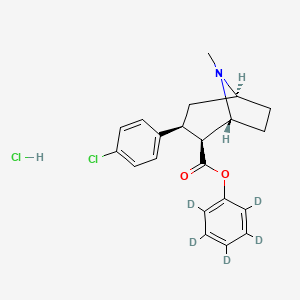

Formule moléculaire |

C27H35NO9 |

|---|---|

Poids moléculaire |

522.6 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(2,2,3,3,3-pentadeuteriopropylamino)-3-[2-(3-phenylpropanoyl)phenoxy]propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H35NO9/c1-2-14-28-15-18(36-27-24(32)22(30)23(31)25(37-27)26(33)34)16-35-21-11-7-6-10-19(21)20(29)13-12-17-8-4-3-5-9-17/h3-11,18,22-25,27-28,30-32H,2,12-16H2,1H3,(H,33,34)/t18?,22-,23-,24+,25-,27+/m0/s1/i1D3,2D2 |

Clé InChI |

DPSCUTCAFODJSS-QONWOCNGSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])CNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

SMILES canonique |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)

![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)